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Abstract

LY2334737 is an orally available prodrug of the well-established cytotoxic agent gemcitabine.
Developed to overcome the limitations of intravenous gemcitabine, such as rapid metabolism
and inconvenient administration, LY2334737 offers the potential for prolonged systemic
exposure to gemcitabine through a convenient oral route. This document provides a
comprehensive technical overview of LY2334737, summarizing its mechanism of action,
preclinical and clinical data in solid tumors, and detailed experimental protocols from key
studies. The information is intended to serve as a resource for researchers and drug
development professionals interested in the therapeutic potential of this compound.

Mechanism of Action

LY2334737 is a valproic acid ester of gemcitabine. This modification protects the metabolically
vulnerable amine group of gemcitabine from rapid deamination by cytidine deaminase (CDA) in
the plasma and liver.[1] Upon oral administration, LY2334737 is absorbed intact and is
systemically hydrolyzed by the enzyme carboxylesterase 2 (CES2), which is highly expressed
in the liver and gastrointestinal tract, to release active gemcitabine.[2][3] This slow, controlled
release mimics a prolonged infusion of gemcitabine, leading to sustained systemic exposure.[4]

Once released, gemcitabine is intracellularly phosphorylated by deoxycytidine kinase to its
active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate
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(dFdCTP).[1] These active forms exert their cytotoxic effects through two primary mechanisms:

« Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to
a depletion of the deoxynucleotide pool required for DNA synthesis.[3]

e DNA Chain Termination: dFdCTP is incorporated into DNA, causing chain termination and
inducing apoptosis.[3]

The expression of CES2 in some tumors may also lead to increased intratumoral conversion of
LY2334737 to gemcitabine, potentially enhancing its cytotoxic activity at the tumor site.[3]

Oral Administration & Absorption

Click to download full resolution via product page
Caption: Mechanism of action of LY2334737.

Preclinical Studies
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Preclinical investigations in human tumor xenograft models have demonstrated the antitumor
activity of orally administered LY2334737. In a human colon tumor xenograft model,
LY2334737 resulted in higher incorporation of dFdC into tumor DNA compared to gemcitabine.

[1]

A study evaluating the efficacy of low-dose oral metronomic dosing of LY2334737 in human
tumor xenografts showed significant antitumor activity in the HCT-116 colon cancer model.[4]
Dosing once a day for 14 days resulted in a dose-dependent tumor growth inhibition.[4]

Xenograft Dosing Tumor Growth
Dose (mg/kg) L Reference

Model Schedule Inhibition (%)

Once a day for Significant (P <
HCT-116 (Colon) 3.77 [4]

14 days 0.01)

Once a day for _
HCT-116 (Colon) 7.55 67 (Maximal) [4]

14 days

Clinical Studies

Several Phase | clinical trials have been conducted to evaluate the safety, pharmacokinetics,
and preliminary efficacy of LY2334737 in patients with advanced solid tumors.

Monotherapy and Combination with Erlotinib

A Phase | study investigated LY2334737 as a monotherapy and in combination with erlotinib in
65 patients with advanced or metastatic cancer.[1][5]

Key Findings:
o Maximum Tolerated Dose (MTD): 40 mg of LY2334737 administered once daily.[5]

e Dose-Limiting Toxicities (DLTs): The most frequent DLT for monotherapy was fatigue,
followed by elevated transaminase levels, both observed at the 40- to 50-mg dose levels.[5]
In the combination arm, DLTs at the 40-mg dose were fatigue and elevated liver enzyme
levels.[5]
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« Common Adverse Events: Fatigue, nausea, vomiting, diarrhea, anorexia, pyrexia, and
elevated transaminase levels were the most common adverse events.[5]

e Pharmacokinetics: The study showed a dose-proportional increase in LY2334737 and
gemcitabine exposure.[5] The inactive metabolite 2',2'-difluorodeoxyuridine (dFdU)
accumulated with an index of 4.3.[5]

o Antitumor Activity: While no complete or partial responses were observed, stable disease
was achieved in 22 patients.[5] One patient with prostate cancer had a complete response in
prostate-specific antigen for 4 cycles.[5]

Parameter Value Reference

Total Patients 65 [5]

MTD (Monotherapy &

40 mg/da 5
Combination) geay ]

Fatigue, Elevated
Most Common DLTs ) [5]
Transaminases

Stable Disease 22 patients [5]

Study in Japanese Patients

A Phase | study in 13 Japanese patients with advanced solid tumors evaluated escalating
doses of LY2334737.[6]
Key Findings:

e Tolerated Dose: LY2334737 was tolerated up to 30 mg/day.[6]

o Dose-Limiting Toxicities (DLTs): At the 40 mg dose, three patients experienced DLTs,
including hepatic toxicities (Grade 3/4 transaminase and Grade 1-3 bilirubin elevation) and
Grade 4 thrombocytopenia.[6] One DLT of Grade 3 transaminase elevation occurred at the
30 mg dose.[6]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21753156/
https://www.benchchem.com/product/b1675627?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21753156/
https://pubmed.ncbi.nlm.nih.gov/21753156/
https://pubmed.ncbi.nlm.nih.gov/21753156/
https://pubmed.ncbi.nlm.nih.gov/21753156/
https://pubmed.ncbi.nlm.nih.gov/21753156/
https://pubmed.ncbi.nlm.nih.gov/21753156/
https://pubmed.ncbi.nlm.nih.gov/21753156/
https://pubmed.ncbi.nlm.nih.gov/21753156/
https://www.benchchem.com/product/b1675627?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23616084/
https://www.benchchem.com/product/b1675627?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23616084/
https://pubmed.ncbi.nlm.nih.gov/23616084/
https://pubmed.ncbi.nlm.nih.gov/23616084/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Pharmacogenetics: An exploratory analysis suggested a potential association between a
genetic variation in the CES2 gene and the observed DLTs.[6]

» Antitumor Activity: Two patients treated with 30 mg/day achieved stable disease with
progression-free survival of 135 and 155 days.[6]

Parameter Value Reference
Total Patients 13 [6]
Tolerated Dose 30 mg/day [6]

Hepatic toxicities,
DLTs at 40 mg ) [6]
Thrombocytopenia

Stable Disease (at 30 mg) 2 patients [6]

Combination with Capecitabine

A Phase 1b study evaluated LY2334737 in combination with capecitabine in 15 patients with
advanced solid tumors.[7][8]

Key Findings:

o Doses Explored: LY2334737 doses up to 40 mg/day were explored in combination with 650
mg/m2 capecitabine twice daily.[7][8]

o Dose-Limiting Toxicities (DLTs): Three DLTs were reported in two patients (fatigue, diarrhea,
and hyponatremia; all Grade 3).[8] The MTD was not reached.[7]

o Pharmacokinetics: No drug-drug interactions were observed between LY2334737 and

capecitabine.[7][8]

e Antitumor Activity: Seven patients achieved stable disease.[8]
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Parameter Value Reference
Total Patients 15 [8]
Explored LY2334737 Dose Up to 40 mg/day [8]
Stable Disease 7 patients [8]

Different Dosing Schedules

Another Phase | study in 73 patients with advanced solid tumors investigated two different
dosing schedules of LY2334737: every other day (QoD) and once daily for 7 days every other
week (QD).[9]

Key Findings:

Recommended Phase Il Dose and Schedule: 90 mg given every other day for 21 days.[9]

o Dose-Limiting Toxicities (DLTs): In the QoD arm, DLTs at 100 mg included Grade 3 diarrhea
and transaminase increase.[9] In the QD arm, DLTs at 90 mg included Grade 3 diarrhea,
edema, and liver failure.[9]

e Pharmacokinetics: Both schedules displayed linear pharmacokinetics with no accumulation
after repeated dosing.[9]

e Antitumor Activity: Seven patients on the QoD schedule and four on the QD schedule
achieved stable disease.[9]

MTD/Recomm .
Schedule Common DLTs Stable Disease Reference
ended Dose
Diarrhea,
Every Other Day ) )
90 mg Transaminase 7 patients 9]
(QoD)
Increase
Once Daily (QD) Diarrhea,
for 7 days every Not established Edema, Liver 4 patients [9]
other week Failure
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Experimental Protocols
Phase | Monotherapy and Combination with Erlotinib[1]

[5][10]

o Patient Population: Patients with advanced or metastatic cancer.

o Study Design: Dose escalation study of LY2334737 monotherapy or in combination with 100
mg erlotinib daily.

o Dosing Regimen: LY2334737 was administered once daily for 14 days of a 21-day cycle.

» Dose Escalation: Escalating doses of LY2334737 were administered to sequential cohorts of
patients.

e Endpoints: The primary objectives were to determine the MTD and DLTs. Secondary
objectives included evaluation of pharmacokinetics and antitumor activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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